Cas no 944900-66-7 (6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid)

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound featuring a trifluoromethyl group and a carboxylic acid functionality on an imidazopyridine scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further derivatization or coordination in metal-organic frameworks. Its rigid fused-ring system contributes to high binding affinity in target interactions, particularly in kinase inhibition or enzyme modulation. The compound is often utilized in the synthesis of bioactive molecules, offering precise control over molecular interactions due to its well-defined reactivity profile.
6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid structure
944900-66-7 structure
Product Name:6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid
CAS No:944900-66-7
MF:C8H4F3N3O2
MW:231.131471633911
CID:6782155
PubChem ID:72210980
Update Time:2025-05-24

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SY352057
    • 6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
    • AB56913
    • MFCD30803881
    • 6-(TRIFLUOROMETHYL)-1H-IMIDAZO[4,5-B]PYRIDINE-2-CARBOXYLIC ACID
    • 944900-66-7
    • 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid
    • Inchi: 1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-6(13-4)7(15)16/h1-2H,(H,15,16)(H,12,13,14)
    • InChI Key: PWCTZMPBPYJIAT-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC2=C(C=1)NC(C(=O)O)=N2)(F)F

Computed Properties

  • Exact Mass: 231.02556087g/mol
  • Monoisotopic Mass: 231.02556087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 78.9Ų

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1571258-1g
6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
944900-66-7 98%
1g
¥25883.00 2024-04-24

Additional information on 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Recent Advances in the Study of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (CAS: 944900-66-7)

The compound 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (CAS: 944900-66-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a trifluoromethyl group and an imidazopyridine core, has been explored as a key intermediate or active pharmacophore in the development of novel drug candidates. Recent studies have focused on its role in modulating various biological targets, including kinases, GPCRs, and other enzymes implicated in disease pathways.

One of the most notable advancements in the research of this compound is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer, inflammatory diseases, and neurodegenerative disorders. Researchers have synthesized derivatives of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid to evaluate their inhibitory effects on specific kinases, such as JAK2 and BTK. Preliminary results indicate promising selectivity and potency, making it a valuable scaffold for further optimization.

In addition to its kinase inhibitory properties, recent studies have also investigated the compound's potential as a building block for fluorescent probes and imaging agents. The trifluoromethyl group and the imidazopyridine core provide unique photophysical properties that can be exploited for bioimaging applications. For instance, researchers have conjugated this compound with other fluorophores to develop probes for detecting reactive oxygen species (ROS) in live cells, offering new tools for studying oxidative stress-related diseases.

Another area of interest is the compound's role in the development of antimicrobial agents. The imidazopyridine scaffold has been historically associated with antibacterial and antifungal activities. Recent synthetic efforts have focused on modifying the carboxylic acid moiety of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid to enhance its bioavailability and target specificity. Early-stage in vitro studies have shown efficacy against drug-resistant bacterial strains, highlighting its potential as a lead compound for novel antibiotics.

Despite these promising developments, challenges remain in the optimization of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid derivatives. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling and high-throughput screening approaches have been employed to identify optimal substituents and improve the pharmacokinetic profile of these compounds.

In conclusion, 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (CAS: 944900-66-7) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from kinase inhibitors to imaging probes and antimicrobial agents, reflecting its broad utility in drug discovery. Future research should focus on overcoming current limitations and advancing these compounds into preclinical and clinical development stages.

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